5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
The synthesis of 5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, typically starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through various synthetic routes, including cyclization reactions of appropriate precursors under specific conditions . Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce specific functional groups within the molecule.
Scientific Research Applications
5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By binding to the active site of this enzyme complex, it disrupts the cell cycle progression, leading to apoptosis in cancer cells . This mechanism involves intricate molecular interactions and pathways that are still under investigation.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with significant cytotoxic effects.
The uniqueness of 5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific structural modifications, which enhance its binding affinity and selectivity towards CDK2/cyclin A2, making it a promising candidate for further research and development .
Properties
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O/c1-14-13-16(24-7-8-27-9-11-29-12-10-27)28-19(25-14)17(15-5-3-2-4-6-15)18(26-28)20(21,22)23/h2-6,13,24H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZHQMDFGIZSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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